(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
Description
Properties
IUPAC Name |
5-[(2-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19-17(21-15)18-14-9-3-2-4-10-14/h2-10,15H,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQCDURKJWJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=NC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one typically involves the reaction of 2-methylbenzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with a suitable carbonyl compound to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinones have been recognized for their potential as antidiabetic agents, particularly in the context of type 2 diabetes. They function as agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
- Case Study: A study on thiazolidinediones, a subclass of thiazolidinones, demonstrated their efficacy in improving insulin sensitivity and reducing blood glucose levels in diabetic models .
Antimicrobial Properties
Compounds containing thiazolidinone moieties have exhibited significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Research Findings: A series of thiazolidinone derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Thiazolidinones have shown potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.
- Case Study: Research has indicated that certain thiazolidinone derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones make them candidates for treating conditions like arthritis and other inflammatory diseases.
- Research Findings: Some studies have reported that thiazolidinone derivatives can reduce pro-inflammatory cytokine levels and inhibit inflammatory pathways .
Neuroprotective Effects
Emerging studies suggest that thiazolidinones may possess neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer’s.
- Case Study: Investigations into the neuroprotective effects of thiazolidinone derivatives showed a reduction in oxidative stress markers and improved cognitive function in animal models .
Data Table: Biological Activities of Thiazolidinone Derivatives
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidiabetic | PPAR Agonism | |
| Antimicrobial | Bactericidal/Fungicidal | |
| Anticancer | Apoptosis Induction | |
| Anti-inflammatory | Cytokine Inhibition | |
| Neuroprotective | Oxidative Stress Reduction |
Mechanism of Action
The mechanism by which (E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Benzylidene derivatives: Compounds with similar structural motifs.
Uniqueness
(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups
Biological Activity
(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound's structure features a thiazolidin-4-one core with a phenylimino group and a 2-methylbenzyl substituent. The synthesis typically involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate, leading to the formation of various thiazolidinone derivatives. Detailed characterization is performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the molecular structure.
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their potential as anticancer agents. Recent studies have demonstrated that compounds in this class can selectively induce cytotoxic effects on various cancer cell lines. For instance, a study evaluated several thiazolidin-4-one derivatives, including this compound, against different malignant cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 10.5 |
| This compound | HeLa | 12.3 |
| Cisplatin | K562 | 21.5 |
| Cisplatin | HeLa | 18.7 |
The compound exhibited significant cytotoxicity with IC50 values comparable to those of standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent .
Antibacterial Activity
The antibacterial properties of thiazolidin-4-one derivatives have been extensively studied. The compound this compound was tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 22 | 15 |
| Staphylococcus aureus | 24 | 10 |
These results demonstrate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Antioxidant Activity
Antioxidant assays using the ABTS radical cation decolorization method revealed that this compound possesses significant antioxidant properties:
| Compound | % Inhibition |
|---|---|
| This compound | 78.5 |
| Standard Antioxidant (Ascorbic Acid) | 85.0 |
The antioxidant activity is attributed to the presence of phenolic groups in its structure, which can scavenge free radicals effectively .
Case Studies
- Anticancer Mechanism : A recent study investigated the mechanism by which thiazolidin-4-one derivatives induce apoptosis in cancer cells. The results indicated that treatment with this compound led to activation of both extrinsic and intrinsic apoptotic pathways in HeLa cells, suggesting its potential for targeted cancer therapy .
- Antibacterial Efficacy : Another study focused on the antibacterial efficacy of thiazolidinones against biofilm-forming bacteria such as Pseudomonas aeruginosa. The compound demonstrated significant inhibition of biofilm formation at sub-MIC concentrations, highlighting its potential application in treating chronic infections associated with biofilms .
Q & A
Q. What statistical methods are appropriate for interpreting contradictory results in high-throughput screening (HTS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
